molecular formula C7H13BrO B8674049 2-Bromoheptanal CAS No. 16486-84-3

2-Bromoheptanal

Cat. No.: B8674049
CAS No.: 16486-84-3
M. Wt: 193.08 g/mol
InChI Key: ZEPXAFZTJPAGHT-UHFFFAOYSA-N
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Description

2-Bromoheptanal (C₇H₁₃BrO) is a halogenated aldehyde featuring a seven-carbon chain with a bromine atom at the second position and an aldehyde functional group at the terminal carbon. The bromine substituent introduces significant electronic and steric effects, influencing its reactivity and physical properties. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its electrophilic aldehyde group and bromine atom enable diverse transformations such as nucleophilic additions, oxidations, or cross-coupling reactions .

Properties

CAS No.

16486-84-3

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

2-bromoheptanal

InChI

InChI=1S/C7H13BrO/c1-2-3-4-5-7(8)6-9/h6-7H,2-5H2,1H3

InChI Key

ZEPXAFZTJPAGHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Heptanal (C₇H₁₄O)

  • Structural Difference : Lacks the bromine atom at the second carbon.
  • Reactivity : The absence of bromine reduces electrophilicity at the α-carbon, making heptanal less reactive toward nucleophilic substitution compared to 2-bromoheptanal.
  • Physical Properties : Lower molecular weight (114.19 g/mol vs. 193.03 g/mol) and boiling point (155°C vs. ~180°C) due to weaker intermolecular forces .

2-Chloroheptanal (C₇H₁₃ClO)

  • Structural Difference : Chlorine replaces bromine at the second position.
  • Reactivity : Chlorine’s higher electronegativity but smaller atomic radius compared to bromine results in faster nucleophilic substitution reactions but less steric hindrance.
  • Physical Properties : Lower molecular weight (148.63 g/mol) and boiling point (~170°C) than this compound .

Crotonaldehyde ((E)-2-Butenal, C₄H₆O)

  • Structural Difference : Shorter carbon chain (four carbons) and α,β-unsaturation.
  • Reactivity : The conjugated double bond enables Michael additions and Diels-Alder reactions, unlike the saturated this compound.
  • Physical Properties : Significantly lower boiling point (104°C) due to reduced molecular weight (70.09 g/mol) .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Key Reactivity
This compound 193.03 ~180 Low Forms bisulfite adducts; prone to elimination
Heptanal 114.19 155 Slightly soluble Oxidizes to heptanoic acid; aldol reactions
2-Chloroheptanal 148.63 ~170 Low Faster nucleophilic substitution vs. Br
Crotonaldehyde 70.09 104 Partial Conjugate additions; polymerization

Nucleophilic Substitution

  • The bromine in this compound acts as a leaving group, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols) to form substituted heptanal derivatives. This contrasts with 2-chloroheptanal, where Cl⁻ departure is less favorable due to weaker bond polarization .

Oxidation and Reduction

  • The aldehyde group in this compound can be oxidized to a carboxylic acid (2-bromoheptanoic acid) or reduced to 2-bromoheptanol. Comparatively, crotonaldehyde’s α,β-unsaturation resists straightforward oxidation without cleavage .

Elimination Reactions

  • Under basic conditions, this compound undergoes β-elimination to form 1-heptene and HBr, a reaction less feasible in non-halogenated analogues like heptanal .

Stability and Handling

  • This compound is sensitive to light and moisture, requiring storage under inert conditions. Its stability is lower than heptanal due to the labile C-Br bond but higher than α,β-unsaturated aldehydes like crotonaldehyde, which polymerize readily .

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